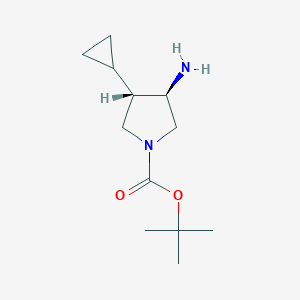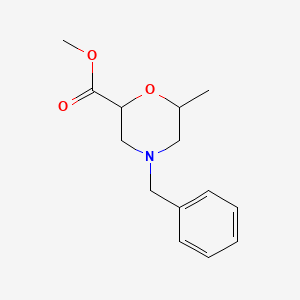
Methyl 4-benzyl-6-methylmorpholine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-benzyl-6-methylmorpholine-2-carboxylate is a chemical compound with the following structure:
C14H19NO3
It belongs to the class of morpholine derivatives and contains both a benzyl group and a methyl group. The compound’s systematic name is (6R)-methyl 4-benzyl-6-methylmorpholine-2-carboxylate .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of 4-benzylmorpholine with methyl chloroformate, followed by subsequent hydrolysis to yield the desired product. The detailed reaction conditions and mechanisms can be found in the literature.
Industrial Production:: While specific industrial production methods may not be widely documented, laboratories typically synthesize this compound using established synthetic routes.
Analyse Chemischer Reaktionen
Reactivity:: Methyl 4-benzyl-6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The benzyl and methyl groups can be substituted under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction and oxidation: The carbonyl group can participate in reduction or oxidation reactions.
Hydrolysis: Acidic or basic hydrolysis conditions.
Substitution: Alkylating agents or nucleophiles.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄).
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid form, while substitution reactions can lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-benzyl-6-methylmorpholine-2-carboxylate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It may serve as a probe for investigating biological processes.
Industry: Its reactivity makes it useful in organic synthesis.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting enzymatic processes or receptors.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to other morpholine derivatives, emphasizing its benzyl and methyl substituents.
Eigenschaften
IUPAC Name |
methyl 4-benzyl-6-methylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-8-15(9-12-6-4-3-5-7-12)10-13(18-11)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHVCTMMNDTTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
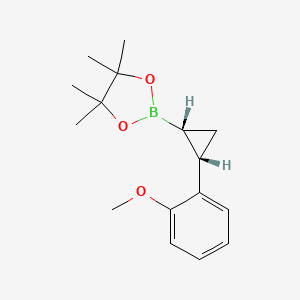
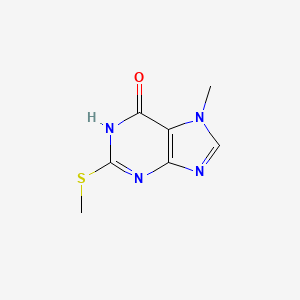
![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
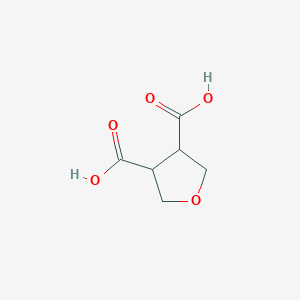
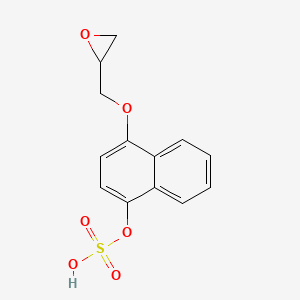
![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)

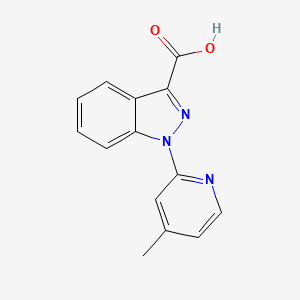
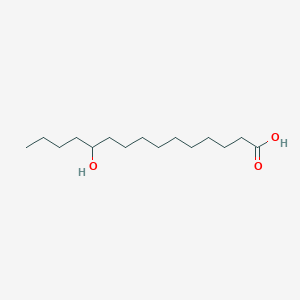
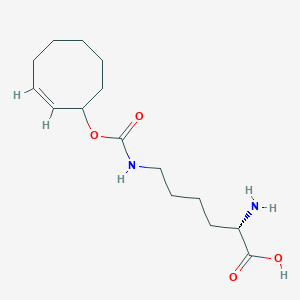

![1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B12938810.png)
